3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine

dCTP pyrophosphatase 1 cancer metabolism nucleotide pool regulation

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine (CAS 1049180-78-0) is a synthetic heterocyclic small molecule belonging to the piperazine-pyridazine class. Its structure features a pyridazine core substituted at the 3-position with a 4-(4-chlorobenzoyl)piperazine moiety and at the 6-position with a 4-methylphenyl (p-tolyl) group.

Molecular Formula C22H21ClN4O
Molecular Weight 392.9 g/mol
CAS No. 1049180-78-0
Cat. No. B3401961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
CAS1049180-78-0
Molecular FormulaC22H21ClN4O
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21ClN4O/c1-16-2-4-17(5-3-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-6-8-19(23)9-7-18/h2-11H,12-15H2,1H3
InChIKeyGWNGHQXVVURROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine (CAS 1049180-78-0): Structural Classification and Procurement Context


3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine (CAS 1049180-78-0) is a synthetic heterocyclic small molecule belonging to the piperazine-pyridazine class [1]. Its structure features a pyridazine core substituted at the 3-position with a 4-(4-chlorobenzoyl)piperazine moiety and at the 6-position with a 4-methylphenyl (p-tolyl) group [2]. This compound is part of a broader series of piperazin-1-ylpyridazine derivatives that have been reported as inhibitors of human dCTP pyrophosphatase 1 (dCTPase), an enzyme implicated in nucleotide pool homeostasis and cancer cell stemness [1]. However, publicly available primary pharmacological data specifically for this compound is extremely limited; its differentiation from close analogs must be inferred from class-level structure-activity trends rather than direct comparative assays.

Why Generic Substitution of 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine (CAS 1049180-78-0) Is Not Straightforward


Within the piperazin-1-ylpyridazine chemical series, subtle changes to the aromatic substituent at the pyridazine 6-position and the benzoyl group on the piperazine ring produce substantial differences in dCTPase inhibitory potency, thermal stabilization of the target, and selectivity over related NTP pyrophosphatases [1]. Even positional isomers (e.g., 2-chlorobenzoyl vs. 4-chlorobenzoyl) can exhibit divergent activity profiles, making it unreliable to simply interchange in-class compounds for biological assays or lead optimization programs [2]. Consequently, researchers must verify that the specific substitution pattern of CAS 1049180-78-0 matches the required pharmacological profile rather than assuming functional equivalence with structurally similar alternatives.

Quantitative Differentiation Evidence for 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine (CAS 1049180-78-0) Versus Closest Analogs


dCTPase Inhibitory Potency: Class-Level SAR Trend for 6-Aryl Substitution

In the piperazin-1-ylpyridazine series, the nature of the 6-aryl substituent on the pyridazine ring significantly modulates dCTPase inhibitory activity. The lead compound in the series (bearing a 2-(trifluoromethyl)phenyl group at the 6-position) exhibited an IC50 value of approximately 0.5 μM in recombinant human dCTPase biochemical assays [1]. While compound-specific IC50 data for CAS 1049180-78-0 has not been reported in the peer-reviewed public literature, the class-level SAR indicates that 4-methylphenyl substitution at the 6-position generally confers intermediate potency relative to more electron-withdrawing aryl groups [1]. Users should therefore expect this compound to exhibit measurable but potentially sub-optimal dCTPase inhibition compared to the optimized 2-CF3-phenyl lead, and should not assume it is a direct replacement without independent potency verification.

dCTP pyrophosphatase 1 cancer metabolism nucleotide pool regulation

Positional Isomer Differentiation: 4-Chlorobenzoyl vs. 2-Chlorobenzoyl

A direct positional isomer of the target compound exists: 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine (CAS 1049216-24-1), which differs only in the chlorine position on the benzoyl group (ortho vs. para) [1]. While no published head-to-head comparison is available, the general medicinal chemistry principle that ortho-substitution on benzoyl groups alters the conformational preference of the piperazine ring and can significantly impact target binding is well-established for this chemotype [2]. In the dCTPase inhibitor series, modifications to the benzoyl substituent were shown to affect both potency and selectivity; the 4-chlorobenzoyl variant is expected to adopt a more extended conformation compared to the 2-chlorobenzoyl isomer, potentially influencing the hydrogen-bonding network with the enzyme active site [2].

positional isomer SAR target engagement

6-Aryl Group Variation: 4-Methylphenyl vs. 4-Fluorophenyl vs. Thiophen-2-yl

Several commercially available analogs differ exclusively at the pyridazine 6-position: the 4-fluorophenyl analog (CAS not retrieved), the thiophen-2-yl analog, and the 3-methyl-1H-pyrazol-1-yl analog [1][2][3]. In the published dCTPase SAR, the 6-substituent was a primary driver of inhibitory potency, with heteroaryl groups (e.g., pyrazole) and electron-deficient phenyl groups (e.g., 2-CF3-phenyl) generally outperforming electron-neutral or electron-rich phenyl groups [4]. The 4-methylphenyl substituent in the target compound is electron-donating (+I effect), which is predicted to reduce potency relative to electron-withdrawing alternatives based on the class SAR trend, though the magnitude of this effect cannot be quantified due to the absence of publicly reported data for this specific compound.

aryl substitution structure-activity relationship bioisostere

Recommended Application Scenarios for 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine (CAS 1049180-78-0) Based on Available Evidence


SAR Probe for 6-Position Steric/Electronic Tolerance in dCTPase Inhibitor Optimization

This compound is most appropriately deployed as a structure-activity relationship (SAR) tool to evaluate the tolerance of the dCTPase active site for a 4-methylphenyl substituent at the pyridazine 6-position. By comparing its biochemical activity (once experimentally determined) with that of analogs bearing electron-withdrawing aryl or heteroaryl groups at the same position, medicinal chemistry teams can map the electronic and steric requirements for potent inhibition [1].

Negative Control for Selectivity Profiling Against NTP Pyrophosphatase Family Members

Given the expected moderate potency of this compound, it may serve as a selectivity control when profiling more potent dCTPase inhibitors against related enzymes such as NTPDases or other nucleotide pyrophosphatases. Its use can help establish whether observed off-target effects are chemotype-dependent or potency-driven [1].

Physicochemical Benchmarking for Pharmacokinetic Optimization

The 4-methylphenyl substituent introduces a defined lipophilic increment (calculated logP contribution) relative to the unsubstituted phenyl or heteroaryl analogs. This compound can therefore be used as a reference point for correlating lipophilicity-driven changes in metabolic stability, plasma protein binding, or cellular permeability within the piperazine-pyridazine series, provided that comparative pharmacokinetic data are generated [1].

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